Methyl 2,4-dibromophenylacetate

Description

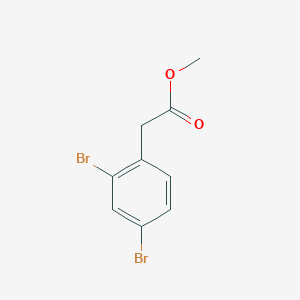

Methyl 2,4-dibromophenylacetate (C₉H₇Br₂O₂) is an organobromine ester characterized by a phenylacetate backbone substituted with bromine atoms at the 2- and 4-positions of the aromatic ring. This compound is synthesized via esterification of 2,4-dibromophenylacetic acid with methanol, typically under acidic catalysis (e.g., sulfuric acid) and reflux conditions, followed by purification through recrystallization .

Properties

Molecular Formula |

C9H8Br2O2 |

|---|---|

Molecular Weight |

307.97 g/mol |

IUPAC Name |

methyl 2-(2,4-dibromophenyl)acetate |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 |

InChI Key |

YZPNYLPAGHAAPJ-UHFFFAOYSA-N |

SMILES |

COC(=O)CC1=C(C=C(C=C1)Br)Br |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2,4-Dibromo-6-fluorophenylacetate (CAS 1803817-32-4)

Structural Differences :

Implications :

- Fluorine’s electronegativity may alter electronic distribution, affecting reactivity in nucleophilic substitution or coupling reactions.

Methyl 2,4-Dibromo-3,6-difluorophenylacetate (CAS 2149601-12-5)

Structural Differences :

Implications :

- Increased polarity may improve solubility in polar aprotic solvents compared to the non-fluorinated analog.

2,4-Dichlorophenoxy Acetate

Structural Differences :

Implications :

- Lower molecular weight and polarizability compared to brominated analogs may result in lower melting/boiling points.

2,4-Difluorophenylacetic Acid

Structural Differences :

Implications :

- The carboxylic acid group increases acidity (pKa ~2–3), enabling salt formation for pharmaceutical formulations.

- Fluorine’s strong electronegativity may enhance metabolic stability compared to brominated esters.

Data Table: Comparative Properties of Methyl 2,4-Dibromophenylacetate and Analogs

| Compound | Molecular Formula | Substituents (Positions) | Key Functional Group |

|---|---|---|---|

| This compound | C₉H₇Br₂O₂ | Br (2,4) | Methyl ester |

| Ethyl 2,4-dibromo-6-fluorophenylacetate | C₁₀H₉Br₂FO₂ | Br (2,4), F (6) | Ethyl ester |

| Methyl 2,4-dibromo-3,6-difluorophenylacetate | C₉H₆Br₂F₂O₂ | Br (2,4), F (3,6) | Methyl ester |

| 2,4-Dichlorophenoxy acetate | C₈H₆Cl₂O₃ | Cl (2,4) | Phenoxy ester |

| 2,4-Difluorophenylacetic acid | C₈H₆F₂O₂ | F (2,4) | Carboxylic acid |

Notes:

- Bromine’s higher atomic weight and polarizability confer greater thermal stability and lipophilicity compared to chlorine or fluorine analogs.

- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to increased steric protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.